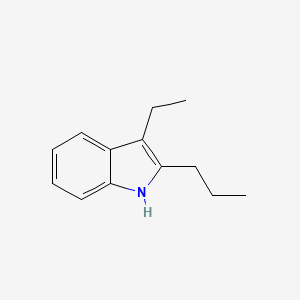![molecular formula C8H14N4O B1528525 1-(2-méthoxyéthyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1481032-08-9](/img/structure/B1528525.png)
1-(2-méthoxyéthyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Vue d'ensemble
Description
“1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of compounds that have been found to have a wide range of biological activities . They are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
The synthesis of triazolopyridines has been a subject of research for many years . A common approach to constructing the [1,2,4]triazolo [1,5- a ]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb (OAc) 4, or MnO 2, as well as more environmentally friendly PIFA (PhI (OCOCF 3) 2) and I 2 /KI were used .
Chemical Reactions Analysis
Triazolopyridines are known to react with a variety of reagents . For example, the conversion of N - (2-pyridyl)guanidines to 2-amino [1,2,4]pyrazolo [1,5- a ]pyridines, a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system was proposed . 2-Amino [1,2,4]pyrazolo [1,5- a ]pyridines were also obtained in moderate yields by the action of NCS on N - (2-pyridyl)guanidines, followed by treatment with a base .
Applications De Recherche Scientifique
Chimie Médicinale : Inhibition de c-Met
Ce composé fait partie d'une classe d'hétérocycles qui ont été étudiés pour leur potentiel d'inhibition de la protéine kinase c-Met . c-Met est une tyrosine kinase réceptrice qui, lorsqu'elle est dysrégulée, peut entraîner la progression et la métastase du cancer. Les dérivés de la triazolopyridine, comme celui en question, se sont montrés prometteurs dans ce domaine, certains composés atteignant les essais cliniques.
Neuropharmacologie : Modulation GABA A
Il a été rapporté que les triazolopyridines présentent une activité modulatrice allostérique GABA A . Cette activité est importante car les récepteurs GABA A constituent une classe de récepteurs qui répondent au neurotransmetteur GABA (acide gamma-aminobutyrique), qui est le principal composé inhibiteur du système nerveux central des vertébrés matures. La modulation de ces récepteurs peut avoir des applications thérapeutiques dans le traitement de pathologies telles que l'anxiété et l'épilepsie.
Chimie des polymères : Applications aux cellules solaires
Les unités structurales des polymères qui comprennent des dérivés de la triazolopyridine ont été utilisées dans le développement de cellules solaires . Ces polymères peuvent contribuer à l'efficacité et à la stabilité des cellules solaires, ce qui en fait un domaine de recherche important dans les technologies d'énergie renouvelable.
Sondes fluorescentes
En raison de leur structure chimique unique, les triazolopyridines peuvent servir de sondes fluorescentes . Les sondes fluorescentes sont des outils essentiels en biochimie et en biologie moléculaire pour l'étude des processus cellulaires. Elles peuvent être utilisées pour marquer ou détecter des biomolécules spécifiques, comme les protéines ou les acides nucléiques, dans les cellules ou les systèmes biologiques.
Chémosenseurs pour les ions métalliques
Les dérivés de la triazolopyridine ont été testés comme chémosenseurs pour les ions métalliques . Ces chémosenseurs peuvent détecter la présence d'ions métalliques spécifiques en produisant un signal mesurable, généralement un changement de couleur ou de fluorescence. Ceci est particulièrement utile dans la surveillance environnementale et les processus industriels où la détection des ions métalliques est cruciale.
Inhibiteurs de l'EGFR en thérapie anticancéreuse
Des composés de la triazolopyridine fusionnés ont été synthétisés et évalués pour leur potentiel d'inhibiteurs de l'EGFR . L'EGFR, ou récepteur du facteur de croissance épidermique, est une autre cible importante en thérapie anticancéreuse. Les inhibiteurs capables de bloquer l'activité de l'EGFR peuvent être efficaces dans le traitement de divers types de cancer.
Agents anticonvulsivants et antibactériens
Le noyau 1,2,3-triazole, qui fait partie de la structure du composé, est connu pour être présent dans plusieurs composés médicinaux, notamment les médicaments anticonvulsivants et les antibiotiques à large spectre . Cela met en évidence le potentiel du composé à contribuer au développement de nouveaux agents thérapeutiques.
Science des matériaux : Chimie supramoléculaire
Le cycle triazole, caractéristique du composé, est connu pour son rôle en chimie supramoléculaire . La chimie supramoléculaire implique l'étude des entités qui sont formées par l'association de deux ou plusieurs espèces chimiques maintenues ensemble par des liaisons non covalentes. Ce domaine a des implications dans la création de nouveaux matériaux aux propriétés spécifiques.
Orientations Futures
Triazolopyridines have found wide application in drug design . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future . Therefore, the future directions of “1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” could be in the field of drug discovery and development .
Mécanisme D'action
Target of Action
The compound “1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazoles, in general, are known to interact with their targets through non-covalent bonds, which can induce broad-spectrum biological activities . The specificity of the action of these inhibitors is often attributed to the selective binding at a given site in the system .
Biochemical Pathways
Triazoles have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . They have been associated with antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . .
Result of Action
Triazoles have been associated with a variety of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-13-5-4-12-8-2-3-9-6-7(8)10-11-12/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSTEOVIGIVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CNCC2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481032-08-9 | |
| Record name | 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)





![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)




![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)


